4-Amino-3-(hydroxymethyl)phenol

Catalog No.
S13504320
CAS No.
168202-61-7
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(hydroxymethyl)phenol

CAS Number

168202-61-7

Product Name

4-Amino-3-(hydroxymethyl)phenol

IUPAC Name

4-amino-3-(hydroxymethyl)phenol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4,8H2

InChI Key

DHKIYDNMIXSKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CO)N

4-Amino-3-(hydroxymethyl)phenol, with the chemical formula C7H9NO2C_7H_9NO_2 and CAS number 168202-61-7, is an aromatic compound that features both amino and hydroxymethyl functional groups. This compound is characterized by its molecular weight of 139.15 g/mol. Its structure includes a phenolic ring with an amino group at the para position and a hydroxymethyl group at the meta position, which influences its chemical properties and reactivity.

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The hydroxymethyl group can be oxidized to form formaldehyde or carboxylic acids under appropriate conditions.
  • Condensation Reactions: This compound can undergo condensation reactions to form larger molecules, especially when reacted with aldehydes or ketones.

4-Amino-3-(hydroxymethyl)phenol exhibits biological activity that makes it relevant in pharmacological contexts. It is known to have skin irritation properties, classified under hazard statements such as H315 (causes skin irritation) and H319 (causes serious eye irritation) . The presence of the amino group suggests potential interactions with biological targets, possibly influencing various metabolic pathways.

Several methods exist for synthesizing 4-Amino-3-(hydroxymethyl)phenol:

  • Reduction of Aldehydes: One common method involves the reduction of corresponding aldehyde precursors using reducing agents such as sodium borohydride.
  • Direct Amination: The compound can also be synthesized through direct amination of phenolic derivatives followed by hydroxymethylation.
  • Condensation Reactions: Another approach includes condensation reactions between phenolic compounds and suitable amines in the presence of catalysts.

These methods highlight the versatility in synthesizing this compound, allowing for various starting materials and conditions.

4-Amino-3-(hydroxymethyl)phenol finds applications in several fields:

  • Dyes and Pigments: It is used as a precursor in the synthesis of dyes for textiles, particularly in oxidative dyeing processes for keratin fibers like hair .
  • Pharmaceuticals: Due to its biological activity, it may serve as an intermediate in drug development or as a component in formulations requiring specific reactivity.
  • Chemical Research: Its unique structure makes it a subject of interest in organic synthesis and materials science.

Studies on the interactions of 4-Amino-3-(hydroxymethyl)phenol with other compounds are essential for understanding its reactivity and potential applications. Interaction studies often focus on:

  • Reactivity with Electrophiles: Understanding how the amino group interacts with electrophiles can provide insights into its utility in synthetic chemistry.
  • Biological Interactions: Investigating how this compound interacts with biological systems can elucidate its pharmacological potential and safety profile.

4-Amino-3-(hydroxymethyl)phenol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberKey FeaturesUnique Aspects
4-Amino-3-methylphenol2835-99-6Contains an amino group and methyl substituentMore lipophilic due to methyl group
4-Amino-3,5-dimethylphenol76543Two methyl groups on the phenolic ringIncreased steric hindrance compared to hydroxymethyl
2-Amino-5-aminomethylphenolNot providedContains multiple amino groupsPotentially more reactive due to multiple amines

The uniqueness of 4-Amino-3-(hydroxymethyl)phenol lies in its specific functional groups that offer distinct reactivity patterns compared to similar compounds. Its applications in dyeing and potential pharmaceutical uses further distinguish it within this category.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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